5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a phenyl-thiadiazole moiety
Mechanism of Action
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been found to exhibit cytotoxic activity, suggesting potential targets within cancer cell lines .
Mode of Action
The presence of the 1,3,4-thiadiazole moiety is known to contribute to various biological activities, including antiviral, anti-inflammatory, and anticancer effects . The interaction of the compound with its targets likely involves the formation of covalent bonds, leading to changes in the function of the target molecules.
Biochemical Pathways
Given the cytotoxic properties of some 1,3,4-thiadiazole derivatives , it’s plausible that this compound could affect pathways related to cell growth and proliferation.
Pharmacokinetics
The susceptibility of boronic pinacol esters to hydrolysis at physiological ph has been noted, which could influence the bioavailability of this compound .
Result of Action
Given the cytotoxic activity of some 1,3,4-thiadiazole derivatives , this compound may induce cell death in certain cancer cell lines.
Action Environment
The action of 5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, as boronic pinacol esters are known to undergo hydrolysis at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions. The resulting thiadiazole is then subjected to further functionalization to introduce the phenyl group.
The next step involves the bromination and chlorination of the benzamide core. This can be accomplished using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions. The final step is the coupling of the functionalized benzamide with the thiadiazole derivative, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: The benzamide and thiadiazole moieties can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hyd
Properties
IUPAC Name |
5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3OS/c16-10-6-7-12(17)11(8-10)13(21)18-15-20-19-14(22-15)9-4-2-1-3-5-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHUAGGAAMOHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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